2-((Bis(2-chloroethyl)amino)methyl)-1,5-diphenyl-4-methylene-1,5-pentanedione hydrochloride
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Overview
Description
2-((Bis(2-chloroethyl)amino)methyl)-1,5-diphenyl-4-methylene-1,5-pentanedione hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure and properties, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Bis(2-chloroethyl)amino)methyl)-1,5-diphenyl-4-methylene-1,5-pentanedione hydrochloride typically involves multiple steps. One common method starts with the reaction of bis(2-chloroethyl)amine hydrochloride with other organic reagents under controlled conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((Bis(2-chloroethyl)amino)methyl)-1,5-diphenyl-4-methylene-1,5-pentanedione hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2-((Bis(2-chloroethyl)amino)methyl)-1,5-diphenyl-4-methylene-1,5-pentanedione hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-((Bis(2-chloroethyl)amino)methyl)-1,5-diphenyl-4-methylene-1,5-pentanedione hydrochloride involves its interaction with cellular components, particularly DNA. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: A simpler compound with similar alkylating properties.
Mechlorethamine: Another alkylating agent used in chemotherapy with a similar mechanism of action.
Uniqueness
2-((Bis(2-chloroethyl)amino)methyl)-1,5-diphenyl-4-methylene-1,5-pentanedione hydrochloride is unique due to its complex structure, which allows for more specific interactions with biological targets. This specificity can potentially lead to more effective and targeted therapeutic applications .
Properties
CAS No. |
90816-10-7 |
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Molecular Formula |
C23H26Cl3NO2 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)aminomethyl]-4-methylidene-1,5-diphenylpentane-1,5-dione;hydrochloride |
InChI |
InChI=1S/C23H25Cl2NO2.ClH/c1-18(22(27)19-8-4-2-5-9-19)16-21(17-26(14-12-24)15-13-25)23(28)20-10-6-3-7-11-20;/h2-11,21H,1,12-17H2;1H |
InChI Key |
ICCXDXOEKOXFKA-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC(CN(CCCl)CCCl)C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
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